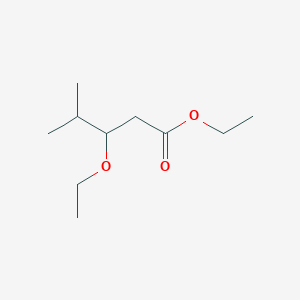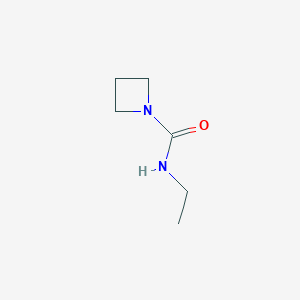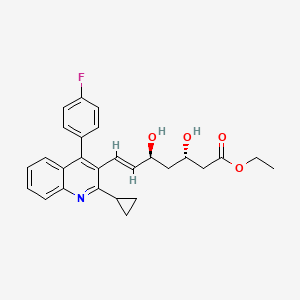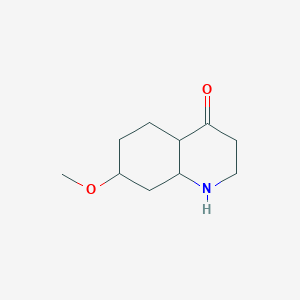
7-methoxyoctahydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxyoctahydroquinolin-4(1H)-one is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 7th position and an octahydroquinolinone core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxyoctahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of anhydrous sodium carbonate and tri-tert-butylphosphonium hydrogen tetrafluoroborate in water monomer and N,N-dimethyl-formamide at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxyoctahydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-4-one derivatives, while reduction can yield dihydroquinoline derivatives.
Applications De Recherche Scientifique
7-methoxyoctahydroquinolin-4(1H)-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-methoxyoctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-methoxy-2-phenyl-quinolin-4-ol
- 7-methoxy-2-(trifluoromethyl)quinolin-4-ol
- 4-hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
7-methoxyoctahydroquinolin-4(1H)-one is unique due to its specific structural features, including the methoxy group at the 7th position and the octahydroquinolinone core. These features contribute to its distinct chemical and biological properties, setting it apart from other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
7-methoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H17NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h7-9,11H,2-6H2,1H3 |
Clé InChI |
BUTASGYFVPJBNO-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC2C(C1)NCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


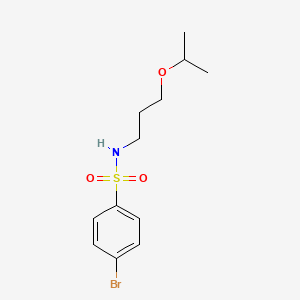
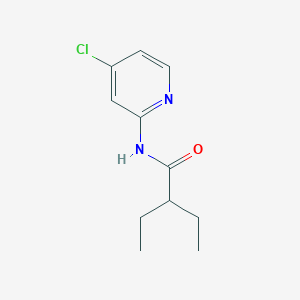
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
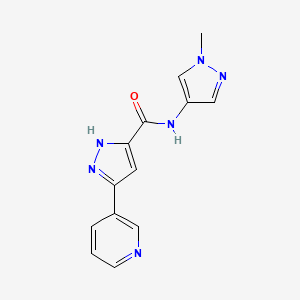
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
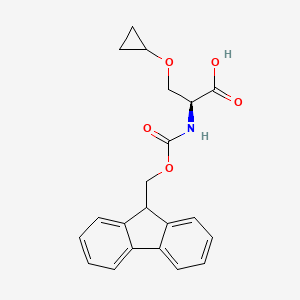
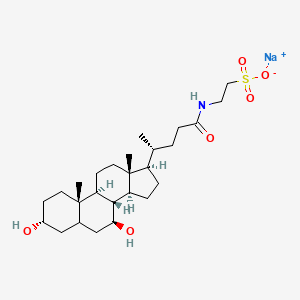
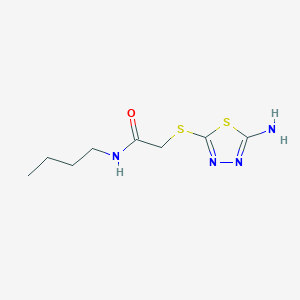
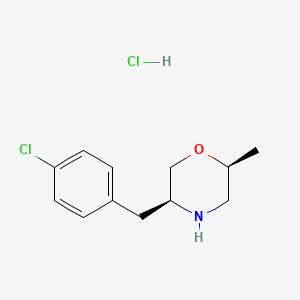
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
